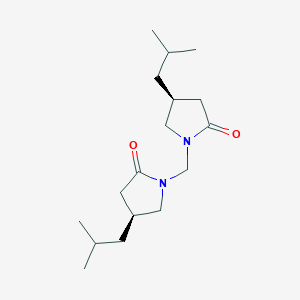
Pregabalin lactam methylene dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregabalin lactam methylene dimer is a compound derived from pregabalin, which is known for its use in treating neuropathic pain and epilepsy this compound is formed through a reaction involving pregabalin and an aldehyde in an acidic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of pregabalin lactam methylene dimer involves dissolving pregabalin in a reaction solvent and reacting it with an aldehyde under acidic conditions. The reaction typically proceeds as follows:
Dissolution: Pregabalin is dissolved in a suitable reaction solvent.
Reaction: The dissolved pregabalin is then reacted with an aldehyde in an acidic system.
Isolation: The target product, this compound, is isolated from the reaction mixture.
This method is noted for its simplicity, high yield, good purity, and low cost .
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale dissolution: Pregabalin is dissolved in a large volume of reaction solvent.
Controlled reaction: The reaction with an aldehyde is carefully controlled to ensure consistent product quality.
Efficient isolation: Advanced techniques are used to isolate and purify the this compound, ensuring high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
Pregabalin lactam methylene dimer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pregabalin lactam methylene dimer has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study reaction mechanisms and product formation.
Biology: The compound is investigated for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new pharmaceutical formulations and as a precursor in the synthesis of other chemical entities
Mecanismo De Acción
The mechanism of action of pregabalin lactam methylene dimer involves its interaction with specific molecular targets. It binds to the alpha-2-delta subunit of voltage-gated calcium channels within the central nervous system. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide. This modulation results in its antinociceptive and anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
Pregabalin: The parent compound, known for its use in treating neuropathic pain and epilepsy.
Gabapentin: Another compound structurally similar to pregabalin, used for similar therapeutic purposes.
Baclofen: A compound with a similar mechanism of action, used to treat muscle spasticity.
Uniqueness
Pregabalin lactam methylene dimer is unique due to its specific chemical structure and the resulting properties. Its formation through the reaction with an aldehyde in an acidic system distinguishes it from other similar compounds.
Propiedades
Número CAS |
2361911-35-3 |
|---|---|
Fórmula molecular |
C17H30N2O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(4S)-4-(2-methylpropyl)-1-[[(4S)-4-(2-methylpropyl)-2-oxopyrrolidin-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H30N2O2/c1-12(2)5-14-7-16(20)18(9-14)11-19-10-15(6-13(3)4)8-17(19)21/h12-15H,5-11H2,1-4H3/t14-,15-/m0/s1 |
Clave InChI |
ALFCHNUSYDZCPQ-GJZGRUSLSA-N |
SMILES isomérico |
CC(C)C[C@H]1CC(=O)N(C1)CN2C[C@H](CC2=O)CC(C)C |
SMILES canónico |
CC(C)CC1CC(=O)N(C1)CN2CC(CC2=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one](/img/structure/B12300384.png)
![[4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate](/img/structure/B12300385.png)
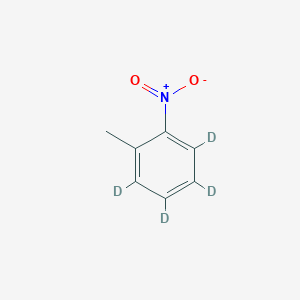
![(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid](/img/structure/B12300393.png)
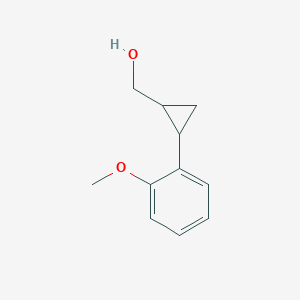
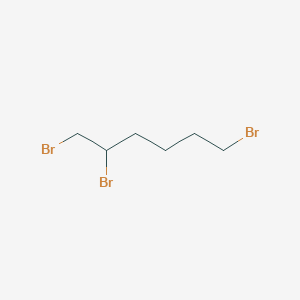
![4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12300413.png)
![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)



![N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B12300442.png)
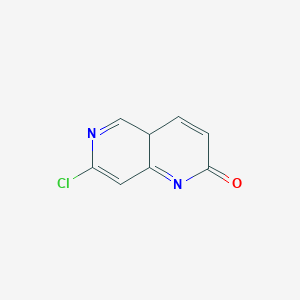
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)
